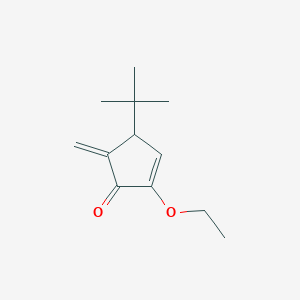
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- is a complex organic compound with a unique structure that includes a cyclopentenone ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- typically involves multiple steps, starting from simpler organic molecules. One common route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the ethoxy and methylene groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-: Lacks the methylene group.
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-5-methylene-: Lacks the ethoxy group.
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-: Lacks both the ethoxy and methylene groups.
Uniqueness
The presence of both the ethoxy and methylene groups in 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- makes it unique compared to its similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
647024-74-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-tert-butyl-2-ethoxy-5-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-6-14-10-7-9(12(3,4)5)8(2)11(10)13/h7,9H,2,6H2,1,3-5H3 |
InChI Key |
JJKLRADHEPVZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(C(=C)C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


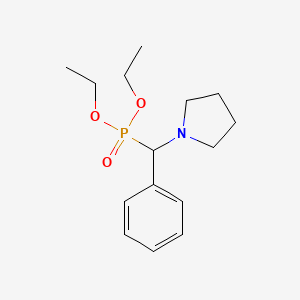

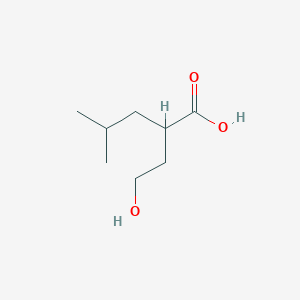
![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
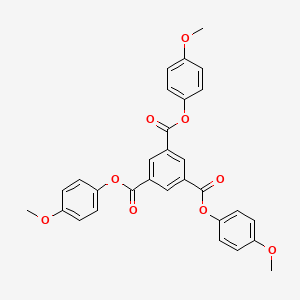
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
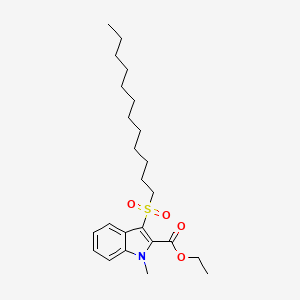
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
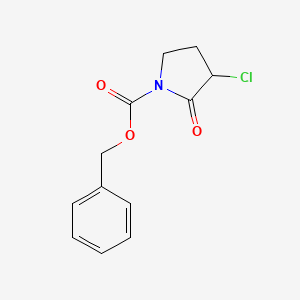
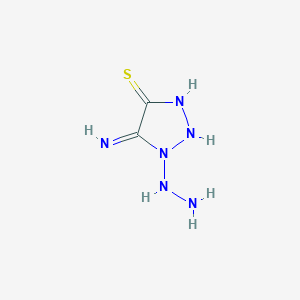

![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)

